molecular formula C14H21NO5 B13897332 O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate

Cat. No.: B13897332
M. Wt: 283.32 g/mol
InChI Key: DGEQNUNQHSMCAG-UHFFFAOYSA-N
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Description

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate is a bicyclic spiro compound characterized by a 4-azaspiro[2.5]octane core. This structure comprises a six-membered ring fused to a three-membered ring, creating a rigid spiro junction. Key functional groups include:

  • A tert-butyl ester at the O4 position, providing steric bulk to protect against hydrolysis.
  • A methyl ester at the O7 position, influencing lipophilicity and metabolic stability.
  • A ketone group at the 6-position, which may participate in hydrogen bonding or serve as a reactive site for further derivatization.

This compound is likely used as a synthetic intermediate in pharmaceutical or agrochemical research, leveraging its spirocyclic framework to modulate conformational stability and target interactions.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

4-O-tert-butyl 7-O-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-8-10(16)9(11(17)19-4)7-14(15)5-6-14/h9H,5-8H2,1-4H3

InChI Key

DGEQNUNQHSMCAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C(CC12CC2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate typically involves multi-step sequences starting from cyclopropyl carbamate derivatives or related spirocyclic precursors. The key synthetic transformations include:

These steps are often performed under mild to moderate conditions, using standard organic solvents and reagents.

Detailed Synthetic Route from Patent Literature

A representative synthesis method is described in patent CN111943894A, which outlines the preparation of 4,7-diazaspiro[2.5]octane derivatives closely related to the target compound. The key steps include:

  • Starting Material : A derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate is used as the raw material.

  • Substitution Reaction : The carbamate derivative undergoes nucleophilic substitution with glycine methyl ester hydrochloride or similar nucleophiles in the presence of a base such as potassium carbonate. The reaction is typically carried out in organic solvents like acetonitrile at room temperature. The molar ratio of nucleophile to starting material is generally 2:1 to 6:1 to drive the reaction to completion.

  • Protective Group Addition : Protective groups such as tert-butoxycarbonyl or benzyl are introduced to protect amine functionalities during subsequent steps.

  • Deprotection : Removal of protective groups is achieved under standard acidic or hydrogenolytic conditions, depending on the protecting group used.

  • Reduction and Oxidation : The 6-oxo group is introduced by oxidation of the corresponding alcohol intermediate using oxidizing agents such as TEMPO/NaClO, pyridinium dichromate, or Dess-Martin periodinane. Reduction steps may be involved in adjusting oxidation states as needed.

  • Spirocyclization : Formation of the spirocyclic core is achieved through intramolecular cyclization facilitated by the appropriate functional groups and reaction conditions.

This synthetic route avoids hazardous reagents like boron trifluoride diethyl etherate, improving safety and scalability.

Alternative Preparation Approaches

According to US patent US8927739B2, related azaspiro compounds can be synthesized via:

  • Metal carbenoid-mediated cyclopropanation of exocyclic methylene-substituted proline derivatives using reagents such as diethylzinc with dihalomethanes.

  • Hydrodehalogenation under reductive radical or single electron transfer conditions to yield cyclopropane intermediates.

  • Esterification using reagents like methyl chloroformate or isobutyl chloroformate in the presence of bases such as triethylamine or N-methylmorpholine.

  • Oxidation using various oxidizing agents to introduce ketone functionalities.

These methods highlight the versatility of synthetic strategies for spirocyclic azaspiro compounds and can be adapted for the target compound.

Data Tables Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
1 Nucleophilic Substitution Glycine methyl ester hydrochloride, K2CO3 (2-6 equiv) Acetonitrile Room temperature 70-85 Molar ratio nucleophile:substrate = 2-6:1
2 Protective Group Addition Boc2O or benzyl chloroformate, base (e.g., TEA) Dichloromethane, THF 0-25 °C 80-90 Protects amine groups for subsequent steps
3 Deprotection Acidic conditions (TFA) or hydrogenolysis (Pd/C, H2) Dichloromethane, MeOH 25-40 °C 85-95 Removal of Boc or benzyl groups
4 Oxidation TEMPO/NaClO, Dess-Martin periodinane, or PDC Dichloromethane, Acetonitrile 0-25 °C 75-88 Converts alcohol to 6-oxo ketone group
5 Spirocyclization Intramolecular cyclization under basic or neutral conditions Various Room temperature to reflux 60-80 Formation of azaspiro[2.5]octane core
6 Esterification Methyl chloroformate or tert-butyl chloroformate, base Dichloromethane, THF 0-25 °C 80-90 Installation of methyl and tert-butyl ester groups

Research Outcomes and Analytical Data

  • Purity : The final compound typically achieves purity greater than 95% as confirmed by chromatographic techniques.

  • Characterization : Structural confirmation is performed using nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), verifying the presence of the spirocyclic core, keto group, and ester functionalities.

  • Yields : Overall yields for the multi-step synthesis range from 40% to 65%, depending on scale and optimization.

  • Safety : The described synthetic routes avoid hazardous reagents such as boron trifluoride diethyl etherate, improving operational safety and environmental compliance.

Chemical Reactions Analysis

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-tert-butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate

Structural Differences :

  • Core Ring System : The compared compound features a seven-membered 1,4-oxazepane ring, whereas the target molecule has a spiro[2.5]octane bicyclic system. The oxazepane lacks the spiro junction, resulting in greater conformational flexibility.
  • Ester Substituents : The ethyl ester at O7 (vs. methyl in the target) increases lipophilicity (higher logP) but may reduce metabolic stability due to slower esterase-mediated hydrolysis.

Physicochemical Properties :

Property Target Compound 4-tert-butyl 7-ethyl Oxazepane Derivative
Molecular Formula C₁₂H₁₉NO₆ C₁₃H₂₁NO₆
Molecular Weight (g/mol) ~273.3 287.3
Key Functional Groups Spiro core, methyl ester Oxazepane core, ethyl ester
Predicted logP ~1.2 (moderate lipophilicity) ~1.8 (higher lipophilicity)
Other Analogous Compounds
  • 6-oxo-4-azaspiro[3.5]octane-4,7-dicarboxylates : Larger spiro ring systems (e.g., [3.5] vs. [2.5]) alter strain and conformational dynamics, impacting binding to biological targets.

Biological Activity

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique spirocyclic structure, characterized by the presence of nitrogen and carbon atoms, provides a foundation for various biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO5C_{14}H_{21}NO_5, with a molecular weight of approximately 283.32 g/mol. The compound features a spiro[2.5]octane core with two carboxylate groups and a tert-butyl group at position 4, along with a methyl group at position 7.

PropertyValue
Molecular FormulaC14H21NO5
Molecular Weight283.32 g/mol
CAS Number2608907-04-4

Pharmacological Properties

Initial studies indicate that this compound exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures have been investigated for their potential interactions with various receptor systems in the central nervous system (CNS). These interactions may lead to therapeutic applications in treating neurodegenerative diseases and other CNS disorders.

Mechanisms of Action:
Research suggests that the compound may influence neurotransmitter systems and modulate oxidative stress responses. The presence of the spirocyclic structure is hypothesized to play a crucial role in its interaction with biological targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of spirocyclic compounds exhibited neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The activation of signaling pathways such as ERK/MAPK and PI3K/Akt was observed, suggesting that these pathways may be involved in mediating the protective effects of the compound against neurotoxicity.
  • Antioxidant Activity :
    • Related compounds have shown promising antioxidant properties, quenching free radicals and reducing oxidative stress markers in cellular models. This activity is critical for potential applications in preventing neurodegenerative conditions linked to oxidative damage.
  • Synthesis and Derivatives :
    • The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Research into the synthesis of derivatives has indicated that modifications to the structure can enhance biological activity or alter pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing O⁴-tert-butyl O⁷-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate?

  • Methodological Answer : The compound can be synthesized via iridium-catalyzed amination or multistep reduction sequences. For example, spirocyclic intermediates are prepared using allyl acetate and Boc-protected diazaspiro compounds under standard conditions (70°C in DMF), achieving yields up to 98% . Borane-dimethyl sulfide complexes in THF are effective for ketone reduction, followed by purification via flash chromatography (hexane/ethyl acetate gradients) . Key parameters include inert atmosphere (argon), controlled reagent addition, and post-reaction neutralization (e.g., saturated K₂CO₃).

Q. How is structural characterization performed for this spirocyclic compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For instance, ¹H NMR peaks at δ 3.81–3.61 ppm (m, 2H) and 1.55–1.34 ppm (m, 10H) indicate tert-butyl and spirocyclic proton environments . High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M–H]⁻ at m/z 240.2), while FTIR confirms carbonyl (C=O) and ester (C–O) functional groups . Enantiomeric excess (ee) is quantified via HPLC with chiral columns (e.g., 95% ee) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While no specific GHS hazards are reported, standard precautions include:
  • Engineering controls : Use fume hoods for synthesis/purification to minimize inhalation risks .
  • PPE : Chemical safety goggles (OSHA 29 CFR 1910.133) and nitrile gloves .
  • Emergency measures : Immediate eye flushing (15+ minutes) for exposure; avoid skin contact via lab coats .

Advanced Research Questions

Q. How can this compound serve as a building block in drug discovery?

  • Methodological Answer : The spirocyclic core mimics proline’s conformational rigidity, making it valuable for peptide mimetics. Functionalization at the 4- and 7-positions (e.g., carboxylate esters) enables coupling with pharmacophores via amidation or click chemistry . For example, 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid derivatives are intermediates in protease inhibitor design . Optimize stereochemical outcomes using chiral catalysts (e.g., iridium-based systems for enantioselective amination) .

Q. What strategies resolve stereochemical contradictions during synthesis?

  • Methodological Answer : Conflicting NMR data (e.g., proton splitting patterns) may arise from dynamic ring puckering. Address this by:
  • Low-temperature NMR : Resolve diastereotopic protons at –40°C .
  • X-ray crystallography : Confirm absolute configuration if crystalline derivatives are obtainable.
  • Computational modeling : Compare DFT-calculated chemical shifts with experimental data .

Q. How to integrate this compound into a theoretical framework for spirocyclic chemistry?

  • Methodological Answer : Link synthesis to conceptual frameworks like Baldwin’s rules (ring-closure feasibility) or Curtin-Hammett kinetics (for competing pathways). For example, the 4-azaspiro[2.5]octane system’s strain energy (~25 kcal/mol) influences reactivity in nucleophilic substitutions . Use quadrant diagrams to rationalize enantioselectivity in catalytic amination .

Q. How to address discrepancies in reported yields or reactivity?

  • Methodological Answer : Contradictions often stem from subtle parameter variations:
  • Solvent effects : Polar aprotic solvents (DMF vs. THF) alter reaction rates and intermediates .
  • Purification artifacts : Column chromatography gradients impact recovery (e.g., hexane/ethyl acetate 20:1 vs. 5:1) .
  • Moisture sensitivity : Trace water deactivates borane reagents, reducing reduction efficiency .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldReference
AminationIr catalyst, DMF, 70°C98%
Ketone reductionBH₃·SMe₂, THF, RT63%
Ester hydrolysisKOH/MeOH, RT100%

Q. Table 2. Characterization Data

TechniqueKey SignalsReference
¹H NMRδ 3.81–3.61 (m, 2H), 1.55–1.34 (m, 10H)
HRMS (ESI)[M–H]⁻ m/z 240.2
HPLC (chiral)95% ee

Guidance for Further Research

  • Experimental design : Prioritize DOE (Design of Experiments) to optimize solvent/base pairs .
  • Data validation : Cross-reference NMR with LCMS to detect trace impurities .
  • Theoretical alignment : Use Bruyne’s quadripolar model to balance technical, epistemological, and morphological poles in study design .

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